

A Technical Guide to Commercial Sources and Applications of 2-Chloroacetamide-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of **2-Chloroacetamide-d4**. This deuterated analog of 2-chloroacetamide is a valuable tool in modern analytical and research laboratories, particularly in the field of proteomics and mass spectrometry-based quantitative analysis.

Commercial Availability and Specifications

2-Chloroacetamide-d4 is available from a range of specialized chemical suppliers. The isotopic enrichment and purity of the product are critical parameters for its effective use as an internal standard and for stable isotope labeling experiments. The following table summarizes the key specifications from prominent commercial sources.



Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Enrichme nt	Purity
LGC Standards	TRC- C353502	122775- 20-6	C2 ² H4CINO	97.54	Not specified	Not specified
Sapphire Bioscience	TRC- C353502	122775- 20-6	C ₂ D ₄ CINO	97.54	Not specified	Not specified
MedChem Express	HY- W010629S	122775- 20-6	C ₂ D ₄ CINO	97.54	Not specified	Not specified
BOC Sciences	122775- 20-6	122775- 20-6	C ₂ D ₄ CINO	97.54	99 atom % D	>99%
Santa Cruz Biotechnol ogy	sc-224423	122775- 20-6	C2D4CINO	97.54	Not specified	Not specified
CDN Isotopes	D-0135	122775- 20-6	CICD ₂ CON D ₂	97.54	99 atom % D	Not specified

Core Application: Quantitative Proteomics

The primary application of **2-Chloroacetamide-d4** lies in quantitative proteomics, where it serves two main purposes:

- Alkylation of Cysteine Residues: Like its non-deuterated counterpart, 2-chloroacetamide is a
 sulfhydryl-reactive alkylating agent. It is used to covalently modify the thiol group of cysteine
 residues in proteins. This process, known as carbamidomethylation, prevents the reformation
 of disulfide bonds after reduction and ensures that the protein remains in a denatured and
 linearized state, which is crucial for effective enzymatic digestion and subsequent analysis by
 mass spectrometry.
- Stable Isotope Labeling: Due to its deuterium content, **2-Chloroacetamide-d4** can be used as a stable isotope labeling reagent. In a typical quantitative proteomics experiment, one set of samples (e.g., control) can be alkylated with standard 2-chloroacetamide, while another set (e.g., treated) is alkylated with **2-Chloroacetamide-d4**. When the samples are mixed



and analyzed by mass spectrometry, the peptides containing cysteine residues will appear as doublets with a mass difference corresponding to the number of deuterium atoms. The ratio of the peak intensities of these doublets allows for the accurate quantification of protein abundance changes between the different experimental conditions.

Experimental Protocol: Quantitative Proteomic Sample Preparation using 2-Chloroacetamide-d4

This protocol outlines a general workflow for the preparation of protein samples for quantitative analysis using **2-Chloroacetamide-d4** for stable isotope labeling by alkylation.

Materials:

- Protein samples (e.g., cell lysates, tissue homogenates)
- Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
- Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Alkylation agents: 2-Chloroacetamide and 2-Chloroacetamide-d4
- Quenching solution (e.g., 50 mM DTT)
- Digestion enzyme (e.g., Trypsin, Lys-C)
- Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
- Formic acid
- C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

- Protein Extraction and Quantification:
 - Lyse cells or tissues in a suitable lysis buffer to extract total protein.



- Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).
- · Reduction of Disulfide Bonds:
 - To a known amount of protein (e.g., 100 µg) in lysis buffer, add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP.
 - Incubate at 56°C for 30 minutes.
- Stable Isotope Alkylation:
 - For the "light" sample (control), add 2-chloroacetamide to a final concentration of 20 mM.
 - For the "heavy" sample (treated), add 2-Chloroacetamide-d4 to a final concentration of 20 mM.
 - Incubate in the dark at room temperature for 30 minutes.
- Quenching the Reaction:
 - Add DTT to a final concentration of 50 mM to quench the excess alkylating agent.
 - Incubate for 15 minutes at room temperature.
- Sample Pooling and Buffer Exchange:
 - Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.
 - Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.
- Enzymatic Digestion:
 - Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
 - Incubate overnight at 37°C.
- Desalting and Sample Cleanup:



- Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
- Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
- Elute the peptides and dry them under vacuum.
- LC-MS/MS Analysis:
 - Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
 - Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Use appropriate proteomics software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" isotopic pairs.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a quantitative proteomics workflow utilizing **2- Chloroacetamide-d4** for stable isotope labeling.



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Caption: Quantitative proteomics workflow using stable isotope labeling with **2- Chloroacetamide-d4**.

Synthesis of 2-Chloroacetamide

While this guide focuses on commercial sources, a general synthetic route for the non-deuterated 2-chloroacetamide is well-established and involves the ammonolysis of an ester of chloroacetic acid, such as ethyl chloroacetate.[1] The synthesis of the deuterated analog would require the use of deuterated starting materials.

A typical laboratory-scale synthesis involves reacting ethyl chloroacetate with a chilled aqueous solution of ammonia.[1] The reaction is kept at a low temperature (0-5°C) to minimize side reactions. The product, 2-chloroacetamide, precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from water. The synthesis of **2-Chloroacetamide-d4** would follow a similar procedure, utilizing deuterated ammonia and/or deuterated chloroacetic acid derivatives.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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